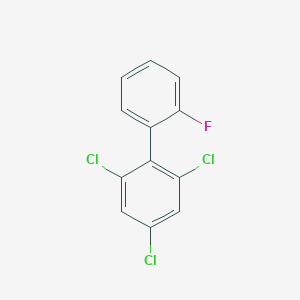

2'-Fluoro-2,4,6-trichlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3F/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITQXOAWBIKPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698134 | |

| Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876009-90-4 | |

| Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2 Fluoro 2,4,6 Trichlorobiphenyl and Its Analogs

Established Synthetic Pathways for Fluorinated Biphenyls and Their Congeners

The synthesis of fluorinated biphenyls and their congeners primarily relies on modern cross-coupling reactions, which have largely superseded older, less efficient methods. The Suzuki-Miyaura coupling reaction is the most prominent and versatile of these methods. nih.govnih.govresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the cross-coupling of an aryl boronic acid with an aryl halide (e.g., bromo- or iodoarene) in the presence of a base. nih.govresearchgate.net It is highly effective for synthesizing a wide range of PCB congeners, including fluorinated analogs, in good to excellent yields. nih.gov The reaction is tolerant of various functional groups, which is advantageous for creating complex derivatives. A major impurity in this reaction can be the self-coupling product of the aryl boronic acid, but reaction conditions can be optimized to minimize this side product. nih.gov

Other Coupling Reactions: While the Suzuki coupling is prevalent, other transition metal-catalyzed reactions have also been employed for the synthesis of biphenyl (B1667301) structures. These include:

Ullmann Coupling: A classical method involving the copper-promoted coupling of two aryl halides. researchgate.net

Cadogan Coupling: Another established method for biphenyl synthesis. researchgate.net

Heck, Glaser, and Hiyama Couplings: These reactions also provide pathways for C-C bond formation to create the biphenyl scaffold. nih.gov

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the required scale of the synthesis. For fluorinated biphenyls, the Suzuki-Miyaura reaction remains the method of choice due to its reliability and high yields. nih.govnih.gov

| Reaction | Key Reagents | Catalyst | Advantages | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Palladium (e.g., Pd(PPh₃)₄) | High yields, good functional group tolerance, mild conditions. | nih.govnih.govresearchgate.net |

| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper | Classical method, useful for specific substrates. | researchgate.net |

| Cadogan Coupling | Aryl Diazonium Salt + Arene | None (Radical mechanism) | Alternative pathway for biphenyl formation. | researchgate.net |

Targeted Synthesis Strategies for 2'-Fluoro-2,4,6-trichlorobiphenyl

The synthesis of the specific congener this compound can be effectively achieved using the Suzuki-Miyaura coupling methodology. Two primary retrosynthetic approaches are feasible, depending on the commercial availability of the starting materials.

Route A: This approach involves the coupling of (2-Fluorophenyl)boronic acid with 1-bromo-2,4,6-trichlorobenzene. Route B: The alternative approach uses (2,4,6-Trichlorophenyl)boronic acid and a 2-fluoroaryl halide, such as 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene.

The general reaction scheme is illustrated below, using Route A as an example. The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate in a suitable solvent system, for instance, a dioxane/water mixture, heated for several hours. nih.gov

Reactants: (2-Fluorophenyl)boronic acid and 1-Bromo-2,4,6-trichlorobenzene

Catalyst: Pd(PPh₃)₄

Base: K₃PO₄

Solvent: Dioxane/Water

Conditions: Heated (e.g., 105 °C) for several hours nih.gov

Following the reaction, the crude product is purified using techniques like column chromatography on silica (B1680970) gel to isolate the pure this compound. nih.gov The final product is then characterized by methods such as ¹H and ¹⁹F NMR and mass spectrometry (MS) to confirm its structure and purity. nih.gov

Derivatization Approaches for Mechanistic Research (e.g., Hydroxylated and Methoxylated Forms)

To investigate the metabolism and mechanisms of toxicity of PCBs and their fluorinated analogs, hydroxylated (OH-) and methoxylated (MeO-) derivatives are essential. researchgate.net These derivatives often represent actual metabolites formed in vivo and can exhibit greater biological activity than the parent compounds. nih.govresearchgate.net

Synthesis of Methoxylated Derivatives (MeO-F-PCBs): A common strategy for synthesizing methoxylated biphenyls involves a two-step process.

Preparation of Methoxy (B1213986) Precursors: Commercially available fluoroarenes can be converted into methoxyarenes via a nucleophilic aromatic substitution (SNAr) reaction. nih.govuky.edu This is achieved by reacting the fluoroarene with sodium methoxide in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov The fluorine atom, particularly when activated by other electron-withdrawing groups, is a good leaving group in SNAr reactions.

Suzuki Coupling: The resulting methoxy-substituted aryl halide or aryl boronic acid is then used in a Suzuki coupling reaction, as described previously, to form the desired MeO-F-PCB congener. nih.govuky.edu

Synthesis of Hydroxylated Derivatives (OH-F-PCBs): Hydroxylated PCBs are typically prepared by the demethylation of their corresponding methoxylated precursors. researchgate.net This chemical transformation is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃) or by treatment with hydrobromic acid (HBr). researchgate.netnih.gov This step cleaves the methyl ether bond to reveal the hydroxyl group, yielding the final OH-F-PCB product.

This synthetic sequence provides a reliable pathway to access specific hydroxylated and methoxylated analogs of this compound for use in mechanistic and toxicological studies.

| Derivative Type | Synthetic Approach | Key Reagents | References |

|---|---|---|---|

| Methoxylated (MeO-) | 1. SNAr on a fluoroarene precursor. 2. Suzuki coupling. | Sodium methoxide (CH₃ONa), Aryl boronic acids/halides, Pd catalyst. | nih.govuky.edu |

| Hydroxylated (OH-) | Demethylation of MeO-precursor. | Boron tribromide (BBr₃) or Hydrobromic acid (HBr). | researchgate.netnih.gov |

Isotopic Labeling Protocols for Tracer Studies (e.g., ¹³C-labeling, ¹⁹F-labeling)

Isotopically labeled compounds are indispensable tools for tracer studies in metabolism, environmental fate, and quantitative analysis (e.g., as internal standards). For this compound, both stable (¹³C, ¹⁹F) and radioactive (¹⁸F) isotopes can be incorporated.

¹³C-Labeling: The synthesis of ¹³C-labeled this compound requires starting the synthetic sequence with a ¹³C-labeled precursor. Typically, one of the aromatic rings is uniformly labeled with ¹³C (e.g., ¹³C₆-benzene). This labeled starting material would then be carried through the necessary bromination, boronation, and coupling steps to yield the final product with one of the biphenyl rings fully labeled with ¹³C. These labeled analogs are particularly useful for metabolic studies when analyzed by mass spectrometry or NMR, allowing for the unambiguous tracking of the molecule and its metabolites. nih.govnih.gov

¹⁹F-Labeling: The ¹⁹F isotope has 100% natural abundance and is a highly sensitive nucleus for NMR spectroscopy. nih.govbiorxiv.org The target compound, this compound, is inherently ¹⁹F-labeled by virtue of its fluorine substituent. This intrinsic property makes it an excellent tracer without the need for additional isotopic enrichment. nih.gov The fluorine atom acts as an indelible label and a sensitive probe that can be monitored using ¹⁹F NMR spectroscopy to study its interactions and transformations in biological and environmental systems. nih.govresearchgate.net

¹⁸F-Labeling for PET Imaging: For in vivo imaging studies using Positron Emission Tomography (PET), the positron-emitting radioisotope ¹⁸F (half-life ≈ 110 minutes) is required. mdpi.com The radiosynthesis of an ¹⁸F-labeled version of the target compound would involve a late-stage radiofluorination reaction. This often entails the nucleophilic substitution of a suitable leaving group (e.g., nitro group, or a precursor like a hypervalent iodine) on an advanced synthetic intermediate with [¹⁸F]fluoride. mdpi.comnih.gov An isotopic exchange reaction, where the existing ¹⁹F atom is swapped for an ¹⁸F atom under specific conditions, is another, though often less efficient, possibility. nih.gov

| Isotope | Methodology | Primary Application | References |

|---|---|---|---|

| ¹³C | Synthesis from ¹³C-labeled precursors (e.g., ¹³C₆-benzene). | Metabolic flux analysis, quantitative mass spectrometry. | nih.govnih.gov |

| ¹⁹F | Intrinsic label due to fluorine substituent. | NMR-based tracer studies, mechanistic investigations. | nih.govresearchgate.net |

| ¹⁸F | Late-stage nucleophilic radiofluorination or isotopic exchange. | Positron Emission Tomography (PET) imaging. | mdpi.comnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Fluoro 2,4,6 Trichlorobiphenyl

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analyzing halogenated organic compounds, providing the necessary separation prior to detection and quantification. The choice of technique is dictated by the complexity of the sample matrix and the required level of specificity.

Gas chromatography is the standard for the analysis of persistent and volatile halogenated organics like 2'-Fluoro-2,4,6-trichlorobiphenyl. chromatographyonline.com The compound's volatility and thermal stability make it well-suited for GC-based methods. Separation is typically achieved using a long, narrow capillary column coated with a stationary phase, such as a low-polarity silarylene phase similar to 5% diphenyl/95% dimethylpolysiloxane. interchim.fr

Several detectors can be coupled with GC for the analysis of this compound:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used combination. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification. thermofisher.com For routine analysis, a single quadrupole mass spectrometer can be used. thermofisher.com

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. chromatographyonline.com This high sensitivity and selectivity make GC-ECD an ideal choice for trace-level detection of compounds like this compound in environmental samples. chromatographyonline.com

Gas Chromatography-Flame Ionization Detector (GC-FID): While a more general-purpose detector for organic compounds, the FID is less sensitive to halogenated compounds compared to the ECD. Its use would be limited to situations with higher concentrations or for screening purposes where the high selectivity of ECD or MS is not required.

Table 1: Overview of Gas Chromatography Applications

| Technique | Detector | Primary Application for this compound | Key Advantages |

| GC-MS | Mass Spectrometer | Confirmatory analysis and structural identification. | Provides mass spectral data for unambiguous identification. |

| GC-ECD | Electron Capture Detector | Trace-level quantification in complex matrices (e.g., environmental samples). | Extremely high sensitivity and selectivity for halogenated compounds. chromatographyonline.com |

| GC-FID | Flame Ionization Detector | General screening at higher concentrations. | Robust and provides a response proportional to the number of carbon atoms. |

For complex mixtures containing multiple isomers (congeners) of polychlorinated and/or polyfluorinated biphenyls, conventional packed-column GC may be insufficient. High-Resolution Gas Chromatography (HRGC), which utilizes high-resolving power wall-coated open tubular (capillary) columns, is essential for congener-specific analysis. epa.gov These columns provide the efficiency needed to separate structurally similar compounds that may co-elute on lower-resolution systems. epa.gov The ability to perform congener-specific analysis is critical because the toxicological properties and environmental fate of biphenyls can vary significantly between different congeners. epa.gov HRGC, often coupled with high-resolution mass spectrometry (HRMS), is the definitive method for separating and identifying individual congeners in challenging samples. nih.gov

When analyzing highly complex samples, such as house dust or industrial sludge, even HRGC may not provide adequate separation. dioxin20xx.org Two-Dimensional Gas Chromatography (GCxGC) offers a vastly increased peak capacity and resolving power. chromatographyonline.comdioxin20xx.org In this technique, effluent from a primary GC column is passed through a modulator, which traps and then rapidly re-injects small, sharp pulses onto a second, shorter column with a different stationary phase. azom.com This results in a two-dimensional separation space, which can resolve compounds that overlap in a single-column separation. azom.com GCxGC is particularly powerful for isolating specific halogenated compounds from a dense background of matrix interferences, and it can help in the tentative identification of unknown or non-targeted contaminants based on their position in the 2D chromatogram. dioxin20xx.orgazom.com

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is indispensable for the analysis of this compound, providing definitive structural evidence and enabling highly sensitive quantification.

Electron Ionization (EI) is a hard ionization technique, typically using 70 eV electrons, that produces complex and reproducible fragmentation patterns. nih.gov These patterns serve as a "fingerprint" for compound identification. For this compound, the EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Due to the high energy of the ionization process, the molecular ion will undergo fragmentation, primarily through the sequential loss of halogen atoms (chlorine and fluorine) and molecules like HCl. nih.govresearchgate.net The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions, providing further confirmation of the presence and number of chlorine atoms.

Table 2: Predicted EI-MS Fragmentation for this compound (C₁₂H₆Cl₃F)

| m/z (for ³⁵Cl) | Ion/Fragment | Description |

| 274 | [M]⁺ | Molecular Ion |

| 255 | [M-F]⁺ | Loss of a fluorine atom |

| 239 | [M-Cl]⁺ | Loss of a chlorine atom |

| 204 | [M-2Cl]⁺ | Loss of two chlorine atoms |

| 169 | [M-3Cl]⁺ | Loss of three chlorine atoms |

| 150 | [M-3Cl-F]⁺ | Loss of all halogen atoms from the biphenyl (B1667301) backbone |

Note: This table presents a simplified prediction. The actual spectrum would show complex isotopic patterns for all chlorine-containing fragments and may include additional fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). dioxin20xx.org This allows for the determination of a molecule's elemental formula, providing a much higher degree of confidence in its identification than low-resolution mass spectrometry. scholaris.ca For this compound, HRMS can distinguish its molecular formula, C₁₂H₆³⁵Cl₂³⁷ClF, from other potential isobaric interferences that might have the same nominal mass. This is a critical tool for confirming the presence of the analyte in complex samples and for identifying novel or unknown halogenated compounds. dioxin20xx.orgscholaris.ca

Table 3: Accurate Mass Data for this compound

| Ion Formula | Nominal Mass | Monoisotopic Mass (Calculated) |

| C₁₂H₆³⁵Cl₃F | 274 | 273.95386 |

| C₁₂H₆³⁵Cl₂³⁷ClF | 276 | 275.95091 |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and identification of metabolites of this compound. psu.edursc.org The technique involves multiple stages of mass analysis, typically by selecting a precursor ion (the metabolite of interest) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. This fragmentation pattern provides a molecular fingerprint that aids in identifying the structure of the metabolite.

For halogenated compounds like PCBs and their metabolites, MS/MS is particularly powerful. rsc.org The metabolism of PCBs often involves hydroxylation, a biotransformation process carried out by cytochrome P-450 enzyme systems. nih.govmdpi.com Therefore, potential metabolites of this compound would include hydroxylated derivatives (OH-F-PCBs). In MS/MS analysis, these hydroxylated metabolites would be expected to exhibit characteristic fragmentation patterns. The precursor ion would be the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺, depending on the ionization technique used.

Common fragmentation pathways for chlorinated compounds include the sequential loss of chlorine atoms. osti.gov For a hydroxylated metabolite of this compound, the MS/MS spectrum would likely show fragment ions corresponding to the loss of a chlorine radical ([M-Cl]⁺˙), followed by the loss of a second chlorine radical ([M-2Cl]⁺˙). The presence of the fluorine atom introduces a unique isotopic signature and influences the fragmentation, although the primary fragmentation is often driven by the loss of chlorine. The mass difference of 18 u between a monofluorinated PCB and its non-fluorinated parent compound allows for their simultaneous detection using mass spectrometry. osti.gov

The identification of metabolites is further confirmed by comparing the acquired MS/MS spectra with those of authentic reference standards, if available, or by matching against spectral libraries. nih.gov The development of methods using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for the sensitive and selective quantification of PCBs and their metabolites in various matrices, including human serum and plasma. nih.govresearchgate.net

Sample Preparation and Extraction Techniques in Environmental and Biological Matrices

The effective extraction of this compound from complex matrices is a critical step prior to instrumental analysis. The choice of extraction technique depends on the nature of the sample (e.g., water, soil, biological tissue) and the physicochemical properties of the analyte.

Supercritical fluid extraction (SFE) has emerged as a "green" alternative to traditional liquid-solvent extraction methods for environmental samples. psu.edu This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is non-toxic, inexpensive, and can be easily removed from the extract, reducing the use of hazardous organic solvents. psu.edu

The solvent strength of supercritical CO₂ can be precisely controlled by manipulating the pressure and temperature, allowing for selective extraction of target analytes. nih.gov For the extraction of PCBs from soils and sediments, SFE has demonstrated high efficiency and reproducibility. nih.gov Optimized SFE conditions for PCBs typically involve temperatures around 50°C and pressures of approximately 20 MPa, with a combination of static and dynamic extraction modes. nih.gov A study on the SFE of PCBs from soil showed excellent recoveries ranging from 85% to 105%. nih.gov While specific SFE protocols for this compound are not extensively documented, the established methods for other PCBs provide a strong foundation for its extraction. The addition of a small amount of organic modifier to the supercritical CO₂ can enhance the extraction efficiency for more polar analytes.

A combined solid-phase extraction (SPE) and SFE procedure has also been developed for the analysis of PCBs in wastewater, demonstrating the versatility of SFE in complex sample preparation schemes.

Liquid-Liquid Extraction (LLE) remains a widely used technique for the extraction of PCBs from aqueous samples. amecj.com Optimized LLE protocols often involve the use of a water-immiscible organic solvent, such as dichloromethane (B109758) or a mixture of solvents, to partition the analytes from the aqueous phase. amecj.comresearchgate.net A hybrid LLE (HLLE) method has been developed for the simultaneous preconcentration of various persistent organic pollutants, including PCBs, from water samples. This method utilized sequential extractions with dichloromethane and n-hexane. amecj.com For biological samples like fish tissue, accelerated solvent extraction (ASE), a form of pressurized liquid extraction, has been optimized using a mixture of acetone (B3395972) and n-hexane (1:1, v/v), followed by a clean-up step to remove lipids. nih.govthermofisher.com

Solid-Phase Extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for selective extraction. nih.govnih.gov For the analysis of PCBs in water, C18-bonded silica (B1680970) is a commonly used sorbent material in SPE cartridges or disks. nih.govsilicycle.com An optimized SPE method for PCBs in water using C18 disks can achieve recoveries between 91% and 107%. nih.gov The protocol typically involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a small volume of an appropriate organic solvent like dichloromethane. silicycle.com For complex matrices, a subsequent clean-up step using materials like Florisil may be necessary to remove co-extracted interferences. nih.gov

| Extraction Technique | Matrix | Key Parameters | Recovery | Reference |

| Supercritical Fluid Extraction (SFE) | Soil | 50°C, 20 MPa, 10 min static, 20 min dynamic | 85-105% | nih.gov |

| Hybrid Liquid-Liquid Extraction (HLLE) | Water | Dichloromethane and n-hexane | - | amecj.com |

| Accelerated Solvent Extraction (ASE) | Fish Tissue | Acetone/n-hexane (1:1, v/v) | 80-110% | nih.gov |

| Solid-Phase Extraction (SPE) | Water | C18 sorbent, dichloromethane elution | 91-107% | nih.gov |

Development and Application of Internal and Surrogate Standards

The use of internal and surrogate standards is fundamental for achieving accurate and precise quantification in the analysis of this compound. These standards help to correct for variations in extraction efficiency, sample matrix effects, and instrumental response.

Internal standards are compounds added to the sample extract just before instrumental analysis. They are used to compensate for variations in injection volume and instrument response. For PCB analysis using gas chromatography, decachlorobiphenyl (B1669993) (PCB 209) is often recommended as an internal standard when individual congeners are being determined. epa.gov

Surrogate standards are chemically similar to the target analytes but not expected to be present in the original sample. They are added to the sample before extraction and are used to monitor the efficiency of the entire analytical procedure, from extraction and clean-up to analysis. epa.gov For the analysis of PCBs as Aroclors, decachlorobiphenyl and tetrachloro-m-xylene (B46432) are commonly used surrogates. epa.govwisconsin.gov

Fluorinated analogues of PCBs, such as 2-fluorobiphenyl (B19388), are particularly suitable as surrogate or internal standards due to their similar chemical properties to the target analytes and their distinct mass spectral signals. restek.comnist.govaccustandard.comrestek.comavantorsciences.com The use of ¹³C-labeled PCB congeners as internal standards is also a common practice, especially in isotope dilution mass spectrometry, which is considered a gold standard for quantitative analysis. Other PCB congeners that are not typically found in commercial mixtures or environmental samples, such as 2,2',4,4',6,6'-hexachlorobiphenyl (B1211173) (PCB 155) and 2,2',3,4,4',5,6,6'-octachlorobiphenyl (B1593596) (PCB 204), have also been evaluated as surrogate standards. osti.gov

| Standard Type | Compound Example | Application | Reference |

| Internal Standard | Decachlorobiphenyl (PCB 209) | GC analysis of PCB congeners | epa.gov |

| Surrogate Standard | Tetrachloro-m-xylene | GC analysis of Aroclors | wisconsin.gov |

| Surrogate/Internal Standard | 2-Fluorobiphenyl | GC analysis of semivolatiles | restek.comrestek.com |

| Surrogate Standard | PCB 155, PCB 204 | GC analysis of PCB congeners | osti.gov |

Retention Behavior and Physicochemical Correlates in Chromatographic Analysis (e.g., Kovats Retention Index, Influence of Dihedral Angles)

The chromatographic separation of this compound is influenced by its physicochemical properties, which in turn are determined by its molecular structure, including the substitution pattern and dihedral angle between the phenyl rings.

The retention behavior of fluorinated PCBs in gas chromatography (GC) is subtly different from their non-fluorinated parent compounds. osti.gov The introduction of a fluorine atom creates a permanent dipole moment and reduces the London dispersion forces. These two opposing effects result in F-PCBs having surprisingly similar physicochemical properties to their parent PCBs. osti.gov The position of the fluorine substituent has a notable impact on retention time. Fluorine substitution in the ortho-position, as in this compound, generally leads to shorter retention times compared to the parent PCB. This is attributed to a weaker dipole moment impact in this position and potential steric hindrance that alters the molecule's conformation. osti.gov

The influence of dihedral angles on the chromatographic retention of PCBs is significant. The planarity of the biphenyl system, which is determined by the dihedral angle between the two phenyl rings, affects the molecule's interaction with the stationary phase. Ortho-substituted PCBs, like this compound, tend to have a larger dihedral angle due to steric hindrance, making them less planar. This reduced planarity can lead to weaker interactions with planar stationary phases and thus shorter retention times compared to more planar congeners. Quantitative structure-property relationship (QSPR) models have been developed to predict the retention times of PCBs based on molecular descriptors that account for the 3D geometry of the molecule. nih.gov

| Compound | Kovats Retention Index (Semi-standard non-polar) | Reference |

| 2,4,6-Trichlorobiphenyl (B164858) | 1721.7, 1737, 1745.6 | nih.gov |

| 2,2',6-Trichlorobiphenyl | - | nist.gov |

| 2,4',6-Trichlorobiphenyl | - | nih.gov |

Environmental Dynamics and Transformation Pathways of 2 Fluoro 2,4,6 Trichlorobiphenyl

Environmental Distribution and Occurrence Studies

The distribution of halogenated biphenyls in the environment is governed by their physicochemical properties, such as water solubility, vapor pressure, and lipophilicity. nih.gov Highly chlorinated biphenyls tend to be less water-soluble and more strongly sorbed to particulate matter. nih.gov

In aquatic environments, compounds like 2'-Fluoro-2,4,6-trichlorobiphenyl are expected to partition between the water column and sediment. Due to their hydrophobic nature, PCBs and their derivatives exhibit low water solubility and a high affinity for organic matter in sediment. researchgate.netnih.gov As a result, sediments often act as a major sink and long-term reservoir for these compounds in aquatic systems. researchgate.netnih.gov

Studies on various PCB congeners have shown that as concentrations in the ecosystem decrease, the role of sediment as a source of contamination to aquatic life increases. nih.gov For instance, in parts of the Great Lakes, a significant portion of the PCB body burden in biota originates from the sediment. nih.gov Given its structure, this compound would likely exhibit similar partitioning behavior, with the majority of the compound mass residing in the sediment.

Table 1: Physicochemical Properties Influencing Aquatic Partitioning

| Property | General Trend for Halogenated Biphenyls | Implication for this compound |

| Water Solubility | Decreases with increasing halogenation nih.gov | Low water solubility is expected, favoring partitioning to sediment. |

| Lipophilicity (Kow) | Increases with increasing halogenation nih.gov | High affinity for organic matter in sediment. |

| Sorption to Particulate Matter | Strong sorption to organic carbon in sediment and suspended solids nih.gov | The compound is likely to be found concentrated in sediment layers. |

In terrestrial ecosystems, the distribution of halogenated biphenyls is influenced by their volatility and tendency to adsorb to soil particles. researchgate.net Less chlorinated congeners are generally more volatile. nih.gov The introduction of fluorine can affect a molecule's volatility and persistence. dioxin20xx.org

Due to their stability and semi-volatility, these compounds can undergo atmospheric transport, leading to widespread environmental distribution far from their original sources. researchgate.netnih.gov They can be found in various environmental compartments, including air, soil, and water. researchgate.net The low vapor pressure of more halogenated biphenyls means they are readily transported adsorbed to airborne particulate matter and can be deposited in terrestrial and aquatic environments through wet and dry deposition. nih.govdioxin20xx.org

A significant concern with halogenated biphenyls is their potential for bioaccumulation and biomagnification in food chains. nih.govresearchgate.net Due to their lipophilic nature, these compounds accumulate in the fatty tissues of organisms. nih.gov

Aquatic and terrestrial organisms can take up these compounds from their environment, leading to their entry into the food web. nih.gov As one moves up the food chain, the concentration of these persistent organic pollutants can increase, a process known as biomagnification. nih.gov While less chlorinated PCBs can sometimes be metabolized and excreted more readily, more heavily chlorinated congeners are often more resistant to degradation and tend to bioaccumulate to a greater extent. nih.gov The presence of fluorine in this compound may influence its metabolic fate and bioaccumulation potential, as the carbon-fluorine bond is exceptionally strong and stable. nih.gov

Biotic Transformation and Degradation Processes

The persistence of halogenated biphenyls in the environment is largely determined by their susceptibility to biotic and abiotic degradation processes.

Microbial degradation is a primary transformation pathway for PCBs in the environment. nih.gov Both bacteria and fungi have been shown to metabolize these compounds.

Bacterial Degradation: Aerobic bacteria can degrade PCBs through pathways involving dioxygenase enzymes, which introduce hydroxyl groups to the biphenyl (B1667301) structure, leading to ring cleavage. researchgate.net Anaerobic bacteria can carry out reductive dechlorination, where chlorine atoms are removed from the biphenyl rings. nih.govresearchgate.net Studies on hydroxylated derivatives of 2,4,6-trichlorobiphenyl (B164858) have shown that they are not significantly transformed by certain bacterial strains like Burkholderia xenovorans LB400. nih.gov This suggests that the specific chlorine substitution pattern can hinder bacterial degradation. nih.gov

Fungal Biotransformation: Fungi, such as Cunninghamella elegans, are known to metabolize a wide range of xenobiotics, including fluorinated compounds, through phase I and phase II reactions. nih.govresearchgate.net These fungi can hydroxylate the aromatic rings of fluorinated biphenyls, and in some cases, form water-soluble sulfate (B86663) and glucuronide conjugates. researchgate.net Ligninolytic fungi, like Pleurotus ostreatus, utilize extracellular enzymes to transform hydroxylated PCBs. nih.gov

The biotransformation of halogenated biphenyls is mediated by various enzymatic reactions.

Hydroxylation: This is a common initial step in the metabolism of PCBs, catalyzed by cytochrome P450 (CYP) monooxygenases in a wide range of organisms, including mammals and fungi. researchgate.netresearchgate.netnih.gov Hydroxylation increases the water solubility of the compound, facilitating its excretion. nih.gov For example, the fungus Cunninghamella elegans transforms 4-fluorobiphenyl (B1198766) primarily into 4-fluoro-4′-hydroxybiphenyl. researchgate.net

Dechlorination: This process involves the removal of chlorine atoms and can occur under both aerobic and anaerobic conditions. Reductive dechlorination by anaerobic microorganisms is a key process in the environmental fate of highly chlorinated PCBs. nih.govresearchgate.net Evidence of dechlorination has also been observed in human-relevant cell lines for some lower chlorinated PCBs. acs.org

Dimerization: Laccases, enzymes produced by some fungi, can mediate the formation of dimeric products from hydroxylated PCBs. nih.gov

The presence of a fluorine atom in this compound would likely influence these transformation pathways. The high strength of the carbon-fluorine bond makes it generally resistant to cleavage, potentially leading to the formation of persistent fluorinated metabolites. nih.gov

Table 2: Key Enzymes and Their Roles in Halogenated Biphenyl Biotransformation

| Enzyme Family | Example Enzyme(s) | Transformation Reaction | Organism(s) |

| Cytochrome P450 Monooxygenases | CYP1A1 | Hydroxylation, Dechlorination nih.gov | Mammals, Fungi researchgate.netnih.gov |

| Dioxygenases | Biphenyl dioxygenase | Dihydroxylation, Ring Cleavage | Bacteria researchgate.net |

| Laccases | Laccase | Dimerization of hydroxylated metabolites nih.gov | Fungi nih.gov |

| Dehalogenases | Reductive dehalogenase | Reductive Dechlorination | Anaerobic Bacteria nih.govresearchgate.net |

Identification of Biologically Formed Transformation Products

There is no available research identifying the specific biologically formed transformation products of this compound. While studies on other PCBs have identified hydroxylated, methoxylated, and chlorinated hydroxydibenzofuran metabolites, the metabolic pathways for this fluorinated variant have not been investigated. Research on similar but distinct compounds, such as 2,4,6-trichlorobiphenyl, indicates that metabolism typically involves hydroxylation. nih.govnih.gov For instance, 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072) has been identified as a metabolite of 2,4,6-trichlorobiphenyl. nih.gov However, the influence of the fluorine substituent on the metabolic fate of this compound remains unknown.

Abiotic Transformation and Degradation Processes

Similarly, there is a lack of data on the abiotic transformation and degradation of this compound.

No studies detailing the photochemical degradation mechanisms of this compound were found. Research on other PCBs, such as 2,4,4'-trichlorobiphenyl (B50444), has explored their photocatalytic degradation, but these findings cannot be directly applied to the fluorinated compound of interest. rsc.orgrsc.org

Information regarding the chemical degradation of this compound in various environmental compartments, including its reactions with hydroxyl radicals, is not available in the reviewed literature. While the general reactivity of PCBs with hydroxyl radicals is a known degradation pathway, the specific reaction kinetics and products for this compound have not been determined.

Mechanistic Research on Biological Interactions and Biotransformation of 2 Fluoro 2,4,6 Trichlorobiphenyl

Cellular Uptake and Intracellular Disposition in In Vitro Models

The cellular uptake of PCBs is generally a passive process, driven by the lipophilicity of the compound. For PCBs, movement across the cell membrane is not typically mediated by specific transporters but rather by partitioning into the lipid bilayer. Once inside the cell, these lipophilic compounds tend to associate with lipid-rich structures such as the endoplasmic reticulum and mitochondria.

In vitro studies using cell lines like human hepatoma (HepG2) have been instrumental in elucidating these processes for various PCB congeners. acs.org For instance, studies with other PCBs have shown that after cellular uptake, they are distributed within the cell, with a significant portion localizing to the microsomal fraction, which is rich in metabolic enzymes. acs.org While direct studies on 2'-Fluoro-2,4,6-trichlorobiphenyl are lacking, it is anticipated to follow a similar pattern of passive diffusion and intracellular partitioning based on its structural similarity to other PCBs. The introduction of a fluorine atom may slightly alter its lipophilicity and electronic properties, potentially influencing the rate of uptake and intracellular distribution, but the fundamental mechanism is expected to remain the same.

In Vitro and In Vivo (Animal Model) Biotransformation Pathways

The biotransformation of PCBs is a critical determinant of their biological activity and toxicity. This process generally occurs in two phases: Phase I, involving oxidation, and Phase II, involving conjugation reactions. researchgate.net

Phase I Metabolism: Hydroxylation, Dechlorination, and Oxidation

Phase I metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) monooxygenase system. researchgate.netnih.gov These enzymes introduce a hydroxyl group onto the biphenyl (B1667301) structure, a process known as hydroxylation, which increases the water solubility of the compound and provides a site for subsequent Phase II conjugation. researchgate.netnih.gov

For 2,4,6-trichlorobiphenyl (B164858), hydroxylation is a key metabolic step. The positions available for hydroxylation are the unsubstituted carbons. The presence of chlorine atoms at positions 2, 4, and 6 sterically hinders hydroxylation on that ring. Therefore, hydroxylation is expected to occur on the unsubstituted phenyl ring.

Dechlorination, the removal of a chlorine atom, is another metabolic transformation that has been observed for some PCB congeners, particularly under anaerobic conditions by microbial action. nih.govnih.govresearchgate.net However, reductive dechlorination is less common in mammalian systems. Oxidative dechlorination, where a chlorine atom is replaced by a hydroxyl group, can also occur.

Oxidation of PCBs can also lead to the formation of other metabolites, such as quinones, which are often more reactive and toxic than the parent compound. nih.gov The atmospheric oxidation of PCBs by hydroxyl radicals is also a known transformation pathway. nih.govepa.gov

Phase II Metabolism: Conjugation (e.g., Sulfation, Glucuronidation)

Following Phase I hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo Phase II conjugation reactions. nih.gov The most common conjugation reactions are glucuronidation and sulfation. acs.org These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Conjugation further increases the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net In studies with other trichlorobiphenyls, both glucuronide and sulfate (B86663) conjugates have been identified as metabolites. nih.gov

Identification and Characterization of Major and Minor Metabolites

For the non-fluorinated analog, 2,4,6-trichlorobiphenyl (also known as PCB 30) ontosight.ainih.gov, the primary metabolites are expected to be monohydroxylated derivatives. Given the substitution pattern, hydroxylation would likely occur at the para (4') or ortho (2') positions of the unsubstituted ring. Dihydroxylated metabolites are also possible minor products.

In a study on the in vitro metabolism of 2,4,6-trichlorophenol, which shares a similar chlorinated phenolic structure, the formation of hydroquinone (B1673460) and hydroxydiphenyl ether metabolites was observed. nih.gov Studies on other trichlorobiphenyls, such as 2,4,4'-trichlorobiphenyl (B50444) (PCB 28), in rats have identified hydroxylated metabolites. nih.gov Similarly, the metabolism of 2,4',5-trichlorobiphenyl (B150608) in rats yielded nineteen different metabolites, including hydroxylated, dechlorinated, and sulfur-containing derivatives. nih.gov

The introduction of a fluorine atom at the 2'-position would likely influence the regioselectivity of hydroxylation on that ring, potentially directing metabolism to other available positions or even influencing the stability of the resulting metabolites.

Interactive Table: Potential Metabolites of 2,4,6-Trichlorobiphenyl

| Metabolite Type | Potential Specific Metabolites | Metabolic Process |

| Phase I | 4'-hydroxy-2,4,6-trichlorobiphenyl | Hydroxylation |

| 3'-hydroxy-2,4,6-trichlorobiphenyl | Hydroxylation | |

| 2',4'-dihydroxy-2,4,6-trichlorobiphenyl | Dihydroxylation | |

| Phase II | 4'-O-glucuronyl-2,4,6-trichlorobiphenyl | Glucuronidation |

| 4'-O-sulfo-2,4,6-trichlorobiphenyl | Sulfation |

Molecular Interactions and Cellular Targets

Engagement with Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes)

PCBs are well-known inducers and substrates of cytochrome P450 enzymes. nih.gov The specific CYP isoforms involved in the metabolism of a particular PCB congener depend on its chlorine substitution pattern. For many PCBs, CYP1A and CYP2B subfamily enzymes are the primary catalysts of their metabolism. nih.gov

For instance, studies with 2,4,4'-trichlorobiphenyl (PCB 28) have shown induction of hepatic microsomal ethoxyresorufin O-deethylase (EROD) activity, which is a marker for CYP1A1 activity. nih.gov The metabolism of other PCBs has also been shown to be mediated by specific human CYP450 isoforms. scilit.com The interaction of PCBs with these enzymes can lead to competitive inhibition of the metabolism of other substrates or result in the production of reactive metabolites. nih.gov The presence of a fluorine atom in this compound could influence its binding affinity and orientation within the active site of CYP enzymes, thereby altering its metabolic profile compared to its non-fluorinated analog. nih.govnih.gov

Interactive Table: Cytochrome P450 Isoforms Involved in PCB Metabolism

| CYP Isoform | Role in PCB Metabolism | Example Substrate/Effect |

| CYP1A1 | Hydroxylation, EROD induction | Metabolism of 2,4,4'-trichlorobiphenyl (PCB 28) nih.gov |

| CYP1A2 | Hydroxylation | Potential metabolism of various PCBs nih.gov |

| CYP2B Subfamily | Hydroxylation, Induction | Metabolism of various PCBs nih.gov |

| CYP2C Subfamily | Hydroxylation | Potential metabolism of various PCBs |

| CYP3A Subfamily | Hydroxylation | Potential metabolism of various PCBs |

Protein Binding and Interaction Dynamics

The transport and bioavailability of halogenated biphenyls within biological systems are critically dependent on their interactions with blood components, particularly plasma proteins. nih.gov For compounds like this compound, which are lipophilic in nature, association with these proteins is a key determinant of their distribution and eventual cellular uptake.

Halogenated biphenyls are known to associate with all major classes of plasma proteins, with a pronounced concentration in lipoproteins. nih.gov This association is not typically mediated by specific binding sites but rather by partitioning into hydrophobic regions of the proteins. nih.gov The affinity of a particular biphenyl congener for these protein fractions is generally proportional to its lipid solubility. nih.gov Therefore, the introduction of a fluorine atom in the 2'-position, in addition to the three chlorine atoms, is expected to modulate the lipophilicity and steric properties of this compound, thereby influencing its partitioning behavior and binding dynamics with plasma proteins such as albumin and lipoproteins.

The binding to these proteins is a dynamic equilibrium, with the biphenyls readily exchanging between plasma and cellular components, as well as between different classes of plasma proteins. nih.gov This dynamic nature facilitates their transfer to tissues, where they are thought to partition into similar hydrophobic sites on cellular proteins. nih.gov

Table 1: General Characteristics of Halogenated Biphenyl-Protein Interactions

| Characteristic | Description | Likely Implication for this compound |

| Primary Binding Proteins | Lipoproteins, Albumin | High affinity for these proteins due to lipophilicity. |

| Binding Mechanism | Hydrophobic interactions and partitioning | The specific halogenation pattern will influence the strength of these interactions. |

| Binding Specificity | Generally non-specific, associated with hydrophobic sites | Not expected to bind to a single, high-affinity site but rather partition into lipid-rich domains. |

| Exchange Dynamics | Readily exchangeable between blood components and tissues | Facilitates distribution throughout the body. |

Intracellular Signaling Pathway Perturbations

Polychlorinated biphenyls (PCBs) are recognized as endocrine-disrupting chemicals, capable of interfering with various intracellular signaling pathways. nih.gov These disruptions can lead to a range of adverse health effects, including impacts on the nervous, endocrine, reproductive, cardiovascular, and immune systems. nih.gov The specific mechanisms of these perturbations are often related to the structural characteristics of the PCB congener.

While direct studies on this compound are limited, the broader class of PCBs has been shown to affect signaling cascades. For instance, prenatal exposure to certain PCBs has been linked to alterations in neuronal development, potentially through interference with brain development pathways. nih.gov The ability of PCBs to bioaccumulate in adipose tissue means that their effects can be persistent, leading to long-term modulation of cellular signaling. nih.gov

Given its structural similarity to other PCBs, this compound could potentially interfere with signaling pathways sensitive to halogenated aromatic hydrocarbons. The substitution pattern, including the ortho-chlorine and the 2'-fluorine, would be a critical factor in determining its specific targets and the nature of the signaling perturbations.

Structure-Activity Relationships (SAR) in Biotransformation and Interaction Mechanisms

The biotransformation of PCBs is a critical factor in their persistence and toxicity, and it is highly dependent on the specific arrangement of halogen atoms on the biphenyl core. The metabolism of these compounds is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

The rate and regioselectivity of CYP-mediated hydroxylation, a key step in PCB metabolism, are influenced by the number and position of chlorine atoms. For instance, the presence of chlorine atoms at both para positions and at least two ortho positions generally hinders metabolism. Conversely, the presence of adjacent unsubstituted carbon atoms (meta-para) often facilitates metabolic attack.

In the case of this compound, the presence of chlorine atoms at positions 2, 4, and 6 on one ring and a fluorine atom at the 2' position on the other ring presents a unique substrate for CYP enzymes. The ortho-chlorine at position 2 and 6 can influence the planarity of the molecule, which in turn affects its ability to fit into the active site of CYP enzymes. The fluorine at the 2' position, being smaller than chlorine, may have a different impact on the molecule's conformation and its interaction with the enzyme's active site compared to a chlorinated counterpart.

Studies on other halogenated biphenyls have shown that the nature of the halogen substituent can significantly impact metabolism. For example, the metabolism of 2,4,6,2',4',6'-hexachlorobiphenyl in dogs proceeds through both direct hydroxylation and arene oxide formation, indicating multiple metabolic pathways are possible depending on the enzymatic machinery of the species. nih.gov

The structure of a biphenyl also dictates its ability to bind to proteins. Statistical analysis of NMR-derived binding data has shown that compounds containing a biphenyl substructure have a preferential tendency to bind to a wide range of proteins. nih.gov The specific halogenation pattern of this compound will fine-tune these binding interactions, influencing its distribution and bioavailability.

Table 2: Structure-Activity Relationship Considerations for this compound

| Structural Feature | Influence on Biological Activity |

| Biphenyl Core | Confers a general propensity for protein binding. nih.gov |

| Trichloro-substitution (2,4,6-) | The ortho-chlorines (2,6) can induce non-planarity, affecting receptor binding and enzymatic metabolism. The para-chlorine (4) can influence electronic properties. |

| 2'-Fluoro-substitution | The smaller size of fluorine compared to chlorine may alter the steric hindrance and electronic nature of the ortho-position, potentially leading to different metabolic products and protein interactions compared to a purely chlorinated analogue. |

Computational Chemistry and Modeling Approaches for 2 Fluoro 2,4,6 Trichlorobiphenyl

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2'-Fluoro-2,4,6-trichlorobiphenyl, molecular docking can be employed to investigate its potential interactions with biological macromolecules, such as proteins and enzymes. While specific docking studies on this particular congener are not widely published, research on similar PCBs and their hydroxylated metabolites (HO-PCBs) provides a framework for understanding its potential targets. tandfonline.comtandfonline.com

Studies on various PCB congeners have shown that they can bind to a range of protein targets, potentially disrupting their normal function. nih.govresearchgate.net For instance, molecular docking has been used to explore the binding of PCBs to receptors like the estrogen receptor β (ERβ), suggesting a potential for endocrine disruption. tandfonline.comtandfonline.com The binding affinity and mode are influenced by the number and position of chlorine atoms, as well as other substituents like the fluorine atom in this compound.

The primary interactions governing the binding of PCBs to protein targets are often hydrophobic interactions between the biphenyl (B1667301) core and nonpolar amino acid residues in the binding pocket. mdpi.com The presence of halogen atoms can further influence these interactions. In silico analyses propose that PCBs may perturb key molecular pathways, with computational findings implicating targets like EZH2 and EGF. nih.govresearchgate.net

Table 1: Potential Protein Targets for Polychlorinated Biphenyls (PCBs) Investigated through Molecular Docking

| Protein Target | Potential Biological Effect | Reference |

|---|---|---|

| Estrogen Receptor β (ERβ) | Endocrine Disruption | tandfonline.comtandfonline.com |

| Enhancer of zeste homolog 2 (EZH2) | Alterations in Gene Expression, Potential role in Cancer | nih.govresearchgate.net |

| Epidermal Growth Factor (EGF) | Disruption of Cell Signaling Pathways | nih.govresearchgate.net |

This table is illustrative and based on studies of various PCB congeners; specific interactions with this compound require dedicated computational and experimental validation.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate and Metabolism

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. europa.eu For compounds like this compound, QSAR can be a valuable tool to predict properties such as toxicity, biodegradability, and bioaccumulation potential, especially when experimental data is scarce. aftonchemical.com

The development of QSAR models for PCBs and other persistent organic pollutants (POPs) has been an active area of research. nih.govnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. By establishing a correlation between these descriptors and a known activity or property for a training set of compounds, the model can then be used to predict the activity of new or untested compounds.

For the environmental fate of this compound, QSAR models could predict its persistence, potential for long-range transport, and susceptibility to degradation processes. researchgate.net Similarly, QSAR can provide insights into its metabolism by predicting its interaction with metabolic enzymes and the likelihood of forming various metabolites. The accuracy of QSAR predictions is dependent on the quality and diversity of the training data and the applicability domain of the model. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for PCBs

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular properties influencing transport and partitioning. |

| Topological | Connectivity Indices, Wiener Index | Describe the branching and shape of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape, affecting interactions and transport. |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Govern electrostatic interactions and reactivity. |

| Hydrophobicity | Log Kow (Octanol-Water Partition Coefficient) | Key parameter for predicting bioaccumulation and partitioning. |

Conformation Analysis and Electronic Structure Calculations (e.g., Dihedral Angles, Dipole Moments)

The three-dimensional structure and electronic properties of this compound are crucial determinants of its behavior. Conformation analysis and electronic structure calculations provide detailed information about these characteristics.

The planarity of the biphenyl system is a key factor influencing its biological activity. The rotation around the single bond connecting the two phenyl rings is hindered by the presence of ortho-substituents. In this compound, the ortho-substituents are a fluorine atom at the 2' position and two chlorine atoms at the 2 and 6 positions. This substitution pattern is expected to force the phenyl rings out of a planar conformation, resulting in a twisted structure. libretexts.org

Studies on substituted biphenyls have shown that the dihedral angle between the phenyl rings is influenced by the size and electronic nature of the substituents. researchgate.netnih.gov For instance, increasing the number and size of ortho-substituents generally leads to a larger dihedral angle and a more non-planar conformation. nih.gov The presence of a single ortho-substituent can already significantly increase the rotational barrier. researchgate.net The dihedral angle for unsubstituted biphenyl is around 45°. libretexts.org For ortho-substituted biphenyls, this angle can increase, affecting the molecule's ability to interact with planar receptor sites. nih.gov

Electronic structure calculations can also determine properties such as the dipole moment, which influences the molecule's polarity and solubility, and the distribution of electron density, which can indicate sites of potential reactivity.

Table 3: Calculated Dihedral Angles for Selected Biphenyls

| Compound | Substituents | Calculated Dihedral Angle (°) | Reference |

|---|---|---|---|

| Biphenyl | None | ~43.4 - 45 | libretexts.orgnih.gov |

| 2-Methylbiphenyl | 2-CH₃ | Destabilized planar conformation | nih.gov |

| 2,2'-Dimethylbiphenyl | 2,2'-(CH₃)₂ | Nearly identical CEP to 2,6-dimethylbiphenyl | nih.gov |

Note: Specific dihedral angle for this compound would require dedicated computational analysis.

Predictive Modeling of Environmental Transport and Bioaccumulation Mechanisms

Predictive models are essential for assessing the environmental risk of chemicals like this compound. These models simulate the movement and distribution of the compound in different environmental compartments (air, water, soil, biota) and its potential to accumulate in living organisms.

The environmental transport of hydrophobic organic chemicals is largely governed by their physicochemical properties, such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa). Models like fugacity-based models can use these parameters to predict the partitioning of the chemical between different environmental media.

Bioaccumulation models predict the uptake and accumulation of chemicals in organisms from their environment. nih.govnih.gov For aquatic organisms, uptake can occur from the water (bioconcentration) and from the diet (biomagnification). usgs.gov Simple models often assume equilibrium partitioning between the organism's lipid tissues and the surrounding water, using the bioconcentration factor (BCF), which is often correlated with Kow. oup.comsfu.ca More complex, kinetic models can describe the rates of uptake and elimination, providing a more dynamic picture of bioaccumulation. usgs.gov

The presence of the fluorine atom in this compound, in addition to the chlorine atoms, will influence its physicochemical properties and thus its environmental transport and bioaccumulation potential.

Table 4: Key Parameters in Environmental Transport and Bioaccumulation Models for Hydrophobic Organic Chemicals

| Parameter | Symbol | Description | Importance |

|---|---|---|---|

| Octanol-Water Partition Coefficient | Kow | Ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Predicts partitioning into organic matter and lipids; a key indicator of bioaccumulation potential. |

| Octanol-Air Partition Coefficient | Koa | Ratio of a chemical's concentration in octanol to its concentration in air at equilibrium. | Important for understanding partitioning between air and terrestrial/aquatic environments. |

| Henry's Law Constant | H | A measure of the tendency of a chemical to partition between water and air. | Governs air-water exchange and potential for atmospheric transport. |

| Bioconcentration Factor | BCF | Ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. | A direct measure of the potential for a chemical to accumulate in aquatic organisms from water. |

Comparative Research with Analogous Halogenated Biphenyls

Comparison of Environmental Fate and Degradation Profiles with Parent PCBs and Other F-PCBs

The environmental fate of halogenated biphenyls is largely dictated by their chemical stability and resistance to degradation. Polychlorinated biphenyls (PCBs) are known for their high environmental persistence, a characteristic that led to their classification as "forever chemicals". cleanwisconsin.org This persistence is a result of their chemical structure, which is resistant to breakdown. cleanwisconsin.org Generally, the environmental behavior of PCBs is congener-specific; less-chlorinated congeners tend to be more water-soluble, volatile, and susceptible to biodegradation, whereas highly chlorinated PCBs are more resistant to degradation and volatilization and sorb more strongly to particles. nih.gov Due to their stability and lipophilicity, PCBs bioaccumulate in organisms and biomagnify in food webs. nih.govnih.gov

The introduction of fluorine in place of chlorine to create fluorinated PCBs (F-PCBs) or mixed chloro-fluoro biphenyls like 2'-Fluoro-2,4,6-trichlorobiphenyl can significantly alter these environmental properties. The carbon-fluorine (C-F) bond is exceptionally strong, which suggests that fluorinated compounds are highly stable and may exhibit even greater resistance to degradation than their chlorinated counterparts. envstd.com Fluorinated biphenyls and their analogues are now considered new persistent organic pollutants (POPs). nih.govnih.gov

Degradation of PCBs in the environment occurs primarily through microbial processes, such as reductive dechlorination. nih.gov However, the rate and extent of this degradation are highly dependent on the specific chlorine substitution pattern. nih.gov For instance, trichlorobiphenyls are generally not readily biodegraded, with estimated half-lives in soil ranging from 150 to 510 days. epa.gov PCBs with chlorine atoms in the ortho positions, such as in the 2,4,6-trichloro- substitution pattern, often show increased resistance to biodegradation. epa.gov Given the enhanced stability of the C-F bond, it is plausible that this compound would exhibit a persistence profile at least comparable to, if not greater than, its non-fluorinated parent compound, 2,4,6-trichlorobiphenyl (B164858).

| Property | Parent PCBs (General) | Fluorinated PCBs (F-PCBs) (General) | Notes |

|---|---|---|---|

| Persistence | High, considered persistent organic pollutants (POPs). cleanwisconsin.org | Expected to be very high due to the strength of the C-F bond. envstd.com | Persistence increases with the degree of halogenation. nih.gov |

| Primary Degradation Pathway | Microbial degradation, including reductive dechlorination. nih.gov | Largely uncharacterized, but expected to be highly resistant. | Degradation is highly congener-specific. nih.gov |

| Bioaccumulation | High tendency to accumulate in lipid-rich tissues. nih.gov | Bioaccumulative potential is expected. envstd.com | A key concern for halogenated biphenyls in the food web. nih.gov |

| Volatility | Decreases as chlorination increases. nih.gov | Likely follows a similar trend with increasing halogenation. | Affects long-range environmental transport. nih.gov |

Comparative Biotransformation Pathways and Metabolite Profiles

The biotransformation of halogenated biphenyls is a critical factor in their biological activity and persistence. These pathways are highly dependent on both the organism and the specific congener structure.

For the parent compound, 2,4,6-trichlorobiphenyl, studies have shown significant resistance to microbial degradation. For example, the bacterium Burkholderia xenovorans LB400, known for its ability to degrade PCBs, did not significantly transform 2,4,6-trichlorobiphenyl or its hydroxylated derivatives. nih.gov This resistance highlights the stability of the 2,4,6-trichloro substitution pattern.

In contrast, studies on fluorinated biphenyls show that biotransformation does occur, primarily through hydroxylation. The fungus Cunninghamella elegans, which serves as a model for mammalian xenobiotic metabolism, transforms 4-fluorobiphenyl (B1198766) mainly into 4-fluoro-4'-hydroxybiphenyl, with other mono- and dihydroxylated products also detected. nih.gov This organism can also metabolize other congeners like 2-fluorobiphenyl (B19388) and 4,4'-difluorobiphenyl (B165722) into hydroxylated products. nih.gov Furthermore, for some fluorobiphenyls, phase II metabolites such as sulfate (B86663) and β-glucuronide conjugates have been identified, indicating that these compounds can enter pathways for detoxification and excretion. nih.gov

Ligninolytic fungi represent another important group of organisms capable of transforming halogenated aromatics. nih.gov Their extracellular enzymes can degrade hydroxylated PCBs (OH-PCBs), which are common metabolites. nih.gov For instance, the laccase enzymes from these fungi can transform OH-PCBs, sometimes leading to the formation of chlorinated hydroxydibenzofurans. nih.gov This suggests a potential degradation pathway for the hydroxylated metabolites of compounds like this compound, should they be formed in vivo.

The biotransformation of this compound itself is not well-documented, but based on analogous compounds, it would likely involve initial hydroxylation catalyzed by cytochrome P-450 enzymes. The position of the fluorine atom on the second ring could influence the regioselectivity of this hydroxylation compared to its non-fluorinated parent compound.

| Compound | Organism/System | Biotransformation Pathway | Key Metabolites | Reference |

|---|---|---|---|---|

| 2,4,6-Trichlorobiphenyl | Burkholderia xenovorans LB400 | No significant transformation observed. | N/A | nih.gov |

| 4-Fluorobiphenyl | Cunninghamella elegans | Hydroxylation, Conjugation | 4-Fluoro-4'-hydroxybiphenyl, dihydroxylated products, sulfate and β-glucuronide conjugates. | nih.gov |

| 4,4'-Difluorobiphenyl | Cunninghamella elegans | Hydroxylation, Conjugation | Mono- and dihydroxylated products, Phase II metabolites. | nih.gov |

| Hydroxylated PCBs (OH-PCBs) | Ligninolytic Fungi (e.g., P. ostreatus) | Enzymatic (Laccase/MnP) Transformation | Chlorinated hydroxydibenzofurans, dimeric products. | nih.gov |

Differences in Analytical Characteristics and Methodological Considerations (e.g., Retention Behavior)

The analytical determination of halogenated biphenyls like this compound relies heavily on chromatographic techniques, primarily gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). ontosight.ai The introduction of a fluorine atom in place of a chlorine atom can lead to subtle but significant differences in analytical behavior.

In gas chromatography, the retention time of PCBs is influenced by their volatility and interaction with the stationary phase, which is often a non-polar polymer like dimethylpolysiloxane (e.g., DB-5MS). nih.gov Generally, retention increases with the degree of chlorination. The Kovats retention index, a standardized measure of GC retention, for the parent compound 2,4,6-trichlorobiphenyl (PCB 30) has been reported with values around 1721-1745 on non-polar columns. nih.gov Replacing a chlorine with a fluorine atom would likely alter this retention time. While fluorine is more electronegative than chlorine, it is also smaller, leading to complex effects on volatility and polarity that would affect its chromatographic behavior relative to other trichlorobiphenyls.

In reversed-phase liquid chromatography (LC), stationary phases based on a biphenyl (B1667301) moiety have shown unique selectivity for aromatic compounds compared to traditional C18 phases. chromatographyonline.comchromatographyonline.com This selectivity is driven by factors including polarity, shape selectivity, and π-π interactions between the analyte and the stationary phase. chromatographyonline.comchromatographyonline.com The presence of the electronegative fluorine atom and the three chlorine atoms on this compound would modulate its electronic character and thus its potential for π-π interactions. The choice of organic modifier in the mobile phase (e.g., acetonitrile (B52724) vs. methanol) can significantly alter the retention and selectivity of aromatic compounds on biphenyl phases, an effect that would need to be considered when developing methods for F-PCBs. chromatographyonline.com

| Analytical Aspect | Comparison Point | Details and Considerations | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Retention Behavior | Retention of PCBs generally increases with chlorination. The Kovats index for 2,4,6-trichlorobiphenyl is ~1730-1745. The F-Cl substitution in this compound will alter its volatility and polarity, thus changing its retention time relative to other trichlorobiphenyls. | nih.govnist.gov |

| Stationary Phase | Non-polar phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane) are common for PCB analysis. | nih.gov | |

| Liquid Chromatography (LC) | Stationary Phase | Biphenyl phases offer enhanced selectivity for aromatic compounds via π-π interactions compared to standard C18 phases. | chromatographyonline.comchromatographyonline.com |

| Selectivity | The electronic nature of this compound will influence its interaction with biphenyl phases. The choice of mobile phase organic modifier (acetonitrile vs. methanol) significantly impacts selectivity. | chromatographyonline.com | |

| Detection | Mass Spectrometry (MS) | GC-MS is a standard method. The isotopic pattern of chlorine is a key identifier for PCBs. The presence of fluorine (monoisotopic) in F-PCBs will result in a different fragmentation pattern and mass spectrum. | ontosight.ai |

Structural and Electronic Contrasts with Related PCB Congeners

The substitution of a chlorine atom with a fluorine atom introduces significant structural and electronic differences in the biphenyl system. These differences influence the molecule's stability, reactivity, and interactions with biological systems.

This contrasts with chlorine, which is also inductively withdrawing and a weak π-donor, but to different extents. The smaller size and greater electronegativity of fluorine lead to a more potent inductive effect compared to chlorine. Furthermore, the substitution of fluorine can uniquely stabilize an aromatic ring through a phenomenon termed "fluoromaticity". nih.govacs.org The addition of fluorine atoms introduces new π-bonding orbitals that are lower in energy, which can increase the stability of the ring, shorten bond lengths, and heighten resistance to addition reactions to a greater degree than other halogens. nih.govacs.org This increased stability is reflected in higher activation energies for reactions like hydrogenation compared to non-fluorinated benzene (B151609). nih.govacs.org

| Property | Fluorine (F) Substituent | Chlorine (Cl) Substituent | Implication for this compound |

|---|---|---|---|

| Electronegativity | Highest among halogens (~3.98 Pauling). numberanalytics.com | High (~3.16 Pauling). | Strong inductive electron withdrawal from both rings. |

| Electronic Effect | Strong σ-withdrawing (inductive), weak π-donating (resonance). csbsju.edu | Strong σ-withdrawing, weak π-donating. | Both rings are electron-deficient, affecting reactivity and intermolecular interactions. |

| Ring Stability | Can significantly stabilize the aromatic ring ("fluoromaticity"), increasing resistance to addition reactions. nih.govacs.org | Stabilizes the ring, but to a lesser extent than fluorine. nih.gov | The molecule is expected to be highly chemically stable. |

| Molecular Orbitals | Lowers the energy of the HOMO and can increase the HOMO-LUMO gap, decreasing reactivity. numberanalytics.com | Similar but less pronounced effect. | Contributes to the compound's high persistence. |

| Steric Size | Smaller van der Waals radius than chlorine. | Larger than fluorine. | Affects the torsional angle between the biphenyl rings and potential for steric hindrance in receptor binding. |

Future Research Directions and Unexplored Avenues for 2 Fluoro 2,4,6 Trichlorobiphenyl Studies

Development of Novel Analytical Techniques for Trace Analysis in Complex Matrices

The accurate detection and quantification of 2'-Fluoro-2,4,6-trichlorobiphenyl at trace levels in complex environmental matrices such as soil, sediment, water, and biological tissues is fundamental to understanding its distribution and toxicity. Current analytical methods for PCBs, primarily based on gas chromatography coupled with mass spectrometry (GC-MS), provide a solid foundation. However, the presence of a fluorine atom can alter the compound's chromatographic behavior and mass spectral fragmentation patterns compared to its non-fluorinated counterparts.

Future research should focus on developing and validating analytical techniques with enhanced sensitivity and selectivity for this compound. This includes the optimization of extraction and clean-up procedures to minimize matrix interference and improve recovery rates. The use of high-resolution mass spectrometry (HRMS) could offer significant advantages in distinguishing 2'-Fluoro-2,4,6-trichlorobhenyl from other co-eluting contaminants. Furthermore, the synthesis of a deuterated internal standard, such as this compound-d5, would be invaluable for accurate quantification in complex samples. cdnisotopes.com

Table 1: Proposed Analytical Methods for Future Investigation

| Analytical Technique | Potential Advantages for this compound Analysis | Research Objective |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Increased selectivity and reduced background noise, leading to lower detection limits. | Develop and validate a robust GC-MS/MS method for routine monitoring in environmental samples. |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of complex mixtures, potentially resolving isomeric interferences. | Investigate the presence of this compound in legacy PCB mixtures and environmental samples. |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Suitable for analyzing potential polar metabolites of this compound. | Characterize the full range of transformation products in biotic and abiotic systems. |

Elucidation of Comprehensive Biotransformation Pathways and Enzyme Systems Involved

The biotransformation of PCBs is a critical determinant of their persistence and toxicity. The metabolic pathways of many non-fluorinated PCBs have been studied, revealing hydroxylation, sulfation, and other conjugation reactions mediated primarily by cytochrome P450 (CYP) enzymes. researchgate.net However, the influence of fluorine substitution on these pathways is largely unknown for this compound. The strong carbon-fluorine bond may hinder metabolic breakdown, potentially leading to greater persistence and bioaccumulation.

Future research must aim to elucidate the complete biotransformation pathways of this compound in various organisms, from microorganisms to mammals. This involves identifying the specific enzymes responsible for its metabolism and characterizing the chemical structures of all resulting metabolites. In vitro studies using liver microsomes from different species, including humans, can provide initial insights into metabolic routes. acs.org Furthermore, studies with microorganisms capable of degrading PCBs, such as Burkholderia xenovorans, could reveal potential for bioremediation. nih.gov

Table 2: Potential Biotransformation Pathways and Metabolites for Further Study

| Putative Metabolic Reaction | Involved Enzyme System (Hypothesized) | Potential Metabolites | Research Goal |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A, CYP2B) | Hydroxylated 2'-Fluoro-2,4,6-trichlorobiphenyls | Identify the primary sites of hydroxylation and the resulting isomers. |

| Dechlorination | Reductive dehalogenases (in anaerobic bacteria) | Fluorinated dichlorobiphenyls | Assess the potential for anaerobic bioremediation. |

| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Sulfated and glucuronidated conjugates of hydroxylated metabolites | Determine the major detoxification pathways and the potential for excretion. |

| Ring Cleavage | Biphenyl (B1667301) dioxygenases (in aerobic bacteria) | Fluorinated chlorobenzoic acids | Investigate the potential for complete mineralization of the compound. |

Advanced Computational Modeling of Environmental Transport and Biological Disposition

Computational models are powerful tools for predicting the environmental fate and distribution of persistent organic pollutants. For this compound, the development of robust quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) models is a key research priority. These models can help to estimate key physicochemical properties, such as octanol-water partition coefficient (Kow) and vapor pressure, which govern its environmental transport and partitioning.